2-(5-Methylfuran-2-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(5-9)8-4-3-7(2)10-8/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
RAEINNRJKNSGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 5 Methylfuran 2 Yl Propan 1 Amine
Established Synthetic Pathways to 2-(5-Methylfuran-2-yl)propan-1-amine
The construction of this compound can be achieved through several established synthetic routes, including reductive amination, multi-step sequences from simple furan (B31954) precursors, and stereoselective methods to access specific enantiomers.
Reductive Amination Approaches
Reductive amination is a highly effective method for forming amines from carbonyl compounds. In the context of synthesizing furan-containing amines, this approach typically involves the reaction of a furanic aldehyde or ketone with an amine source in the presence of a reducing agent. While direct synthesis of this compound via this method is not extensively detailed in the provided literature, the general strategy is well-established for analogous compounds.
For instance, the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) is a widely used method to produce valuable N-containing compounds. researchgate.net This process can be catalyzed by various metal-based systems, including noble metals like Pd/C and Pt/C, as well as more earth-abundant options like Raney Ni and Raney Co catalysts. researchgate.netnih.gov A typical reaction involves two steps: the initial condensation of the aldehyde with an amine to form an imine, followed by the reduction of the imine to the corresponding amine. nih.gov This can be performed as a two-step, one-pot process without the need to isolate the intermediate imine. nih.gov
A hypothetical reductive amination pathway to the target compound would likely start from 1-(5-methylfuran-2-yl)propan-2-one. The ketone would react with ammonia (B1221849) or an ammonia equivalent, followed by reduction to yield the primary amine.
Multi-Step Synthesis from Precursors (e.g., Furan-2-carboxaldehyde derivatives)
Multi-step synthesis provides a versatile approach to construct the target molecule from readily available starting materials like 2-methylfuran (B129897). A common strategy begins with the functionalization of the furan ring, followed by the elaboration of the side chain.
One documented laboratory-scale synthesis starts with the Vilsmeier-Haack formylation of 2-methylfuran to produce the key intermediate, 5-methylfuran-2-carboxaldehyde. vulcanchem.com From this aldehyde, the three-carbon side chain can be constructed. This would typically involve a carbon-carbon bond-forming reaction, such as a Grignard reaction with an ethyl magnesium halide, followed by oxidation to a ketone. Subsequent steps would then convert the ketone to the amine, for instance, through oxime formation and reduction or via reductive amination as described previously.
Stereoselective Synthesis of Enantiomers (e.g., (R)- and (S)-forms)
The amine group in this compound is attached to a chiral center, meaning the compound exists as a pair of enantiomers: (R)- and (S)-forms. Accessing enantiomerically pure forms is crucial for applications in pharmaceuticals and asymmetric synthesis. myskinrecipes.com
Stereoselective synthesis can be achieved through various methods:
Asymmetric Reductive Amination: This involves using a chiral catalyst or a chiral auxiliary during the reductive amination of a prochiral ketone precursor.
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For example, lipase-mediated kinetic resolution is a common method for separating enantiomers of alcohols, which can then be converted to the desired amine. mdpi.com A racemic mixture of 1-(5-methylfuran-2-yl)propan-1-ol could be resolved, and the desired enantiomer converted to the amine with retention or inversion of stereochemistry.
One described synthesis of (R)-1-(5-methylfuran-2-yl)propan-1-amine involves the reductive amination of 5-methylfuran-2-carboxaldehyde with a chiral amine, (R)-1-aminopropane, using sodium triacetoxyborohydride. vulcanchem.com However, this specific reaction leads to a different N-substituted product and illustrates the principle of using chiral reagents to induce stereoselectivity.
Functionalization and Derivatization Strategies
Once synthesized, this compound can be further modified at two primary locations: the amine nitrogen and the furan ring. These modifications allow for the creation of a diverse library of related compounds.
Modifications at the Amine Nitrogen
The primary amine group is a versatile functional handle for various chemical transformations. Standard reactions at the nitrogen atom include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Imine Formation: Condensation with aldehydes or ketones.
These derivatizations are common in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. For example, a wide range of N-substituted furan-derived amines have been synthesized by coupling various primary amines with 5-(hydroxymethyl)furfural, showcasing the feasibility of modifying the amine terminus. rsc.org
Substitutions on the Furan Ring
The furan ring itself is susceptible to various chemical modifications, although these reactions can sometimes be complicated by the ring's sensitivity to strong acids and oxidizing agents.
Electrophilic Aromatic Substitution: The furan ring is electron-rich and can undergo reactions like halogenation, nitration, and Friedel-Crafts acylation, typically at the C4 position (adjacent to the side chain) or the C3 position.
Oxidation/Rearrangement: The furan moiety can be transformed into other heterocyclic systems. For instance, furan rings can undergo oxidative conversion into highly reactive keto-enal functionalities. nih.gov In one study, 2-hydroxyaryl(5-methylfur-2-yl)alkanes were shown to rearrange into 3-substituted-benzo[b]furan derivatives upon treatment with ethanolic HCl, a reaction proceeding through the opening of the furan ring followed by closure to form the benzofuran (B130515) system. mdpi.com This demonstrates a powerful strategy for converting the furan core into a different heterocyclic scaffold.
Proximity-Induced Ligation: In some contexts, the furan ring can be a precursor to a reactive dione. Acidic conditions can hydrolyze a 2,5-dialkylfuran to a stable 2,5-dione, which can then participate in ligation reactions with nucleophiles like hydrazines to form stable pyridazinium adducts. nih.govresearchgate.net
Table 1: Overview of Synthetic Strategies
| Strategy | Precursor Example | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Reductive Amination | 1-(5-methylfuran-2-yl)propan-2-one | NH₃, H₂/Catalyst (e.g., Raney Ni) | Racemic Amine |
Table 2: Potential Derivatization Reactions
| Reaction Site | Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|---|
| Amine Nitrogen | Acylation | Acetyl chloride | Amide |
| Amine Nitrogen | Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Furan Ring | Ring Transformation | Ethanolic HCl (with 2-hydroxyaryl substituent) | Benzofuran |
Incorporation into Complex Molecular Frameworks (e.g., Squaramides, Thiadiazoles, Terpyridines)
The reactivity of the primary amine in this compound allows for its integration into various heterocyclic and complex molecular systems.
Squaramides: Squaramides are synthesized through the reaction of amines with derivatives of squaric acid, such as diethyl squarate. The amine group of this compound can act as a nucleophile, displacing one of the ethoxy groups of diethyl squarate to form a mono-substituted squaramide intermediate. This intermediate can then react with a second amine, which can be the same or different, to yield symmetrical or unsymmetrical squaramides. nih.govmdpi.com This stepwise reaction allows for the controlled synthesis of complex structures with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov
Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazide (B42300) precursors. jocpr.com To incorporate the this compound moiety, it would first need to be converted into a corresponding thiosemicarbazide. This can be achieved by reacting the amine with carbon disulfide, followed by treatment with hydrazine. The resulting substituted thiosemicarbazide can then undergo acid-catalyzed cyclization with reagents like carboxylic acids or their derivatives to form the 2,5-disubstituted 1,3,4-thiadiazole ring. nih.govnih.gov
Terpyridines: Terpyridines are important ligands in coordination chemistry. The Kröhnke synthesis is a classical method for preparing substituted terpyridines. mdpi.com This method involves the reaction of a 2-acetylpyridine (B122185) with an α,β-unsaturated carbonyl compound in the presence of ammonia. mdpi.comresearchgate.net While 5-methylfurfural, a related aldehyde, has been used to synthesize a furan-containing terpyridine, this compound could potentially be utilized in modified procedures as the nitrogen source, leading to the formation of terpyridine frameworks bearing the specific furan-propylamine substituent. mdpi.comresearchgate.net
Synthesis of Fluorescently Tagged Analogs for Receptor Studies
To study the interaction of this compound with biological targets such as receptors, fluorescently tagged analogs can be synthesized. This process involves covalently attaching a fluorophore to the parent molecule. The primary amine group is an ideal site for such modification.
The synthesis typically involves reacting this compound with a fluorescent dye that has been activated with an amine-reactive functional group. Common examples include N-hydroxysuccinimide (NHS) esters or isothiocyanates. The nucleophilic amine attacks the activated group, forming a stable amide or thiourea (B124793) bond, respectively. nih.gov This links the furan-containing compound to the fluorescent tag. The choice of fluorophore (e.g., coumarin, BODIPY, Cy5) depends on the desired spectroscopic properties, such as excitation and emission wavelengths, for the specific biological application. nih.govbohrium.com These fluorescent probes can then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of the compound in cells or tissues. nih.gov
Spectroscopic and Chromatographic Characterization in Synthetic Research
The structural confirmation and purity assessment of this compound and its derivatives are routinely performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The furan ring protons typically appear as doublets in the aromatic region. The methyl group on the furan ring gives a characteristic singlet. The protons on the propyl-amine side chain exhibit distinct signals, with their multiplicity determined by adjacent protons. nih.gov
¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the furan ring carbons are characteristic, as are the signals for the methyl and the propyl-amine carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Furan-CH (C3) | ~5.9-6.0 | ~106 |
| Furan-CH (C4) | ~5.8-5.9 | ~108 |
| Furan-C (C2) | - | ~155 |
| Furan-C (C5) | - | ~151 |
| Furan-CH₃ | ~2.2-2.3 | ~14 |
| -CH(NH₂)- | ~3.5-3.8 | ~48-52 |
| -CH₂-CH₃ | ~1.4-1.6 | ~25-28 |
| -CH₂-CH₃ | ~0.9-1.0 | ~10-12 |
Note: Predicted values are based on data for similar furan and amine structures. Actual shifts may vary depending on the solvent and other experimental conditions. nih.govresearchgate.netchemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₈H₁₃NO), the expected exact mass is approximately 139.10 Da.
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z 139. The fragmentation pattern is influenced by the structure's weakest points. A characteristic fragmentation for amines is the alpha-cleavage, which for this molecule would involve the loss of an ethyl group (C₂H₅•), leading to a prominent fragment ion. docbrown.info Other fragments may arise from cleavage of the furan ring. nih.govnist.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 139 | [C₈H₁₃NO]⁺ | Molecular Ion |
| 110 | [C₆H₈NO]⁺ | •C₂H₅ (Ethyl radical) |
| 96 | [C₅H₆NO]⁺ | •C₃H₇ (Propyl radical) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum would display characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the alkyl and furan groups, and the C-O-C stretch of the furan ring. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Primary Amine (N-H) | Scissoring (Bend) | 1590 - 1650 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Furan C-H | Stretch | ~3100 |
| Furan C=C | Stretch | ~1500-1600 |
Note: Values are typical ranges for the specified functional groups. nih.govchemicalbook.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of synthesized this compound and its derivatives, as well as for separating components in a reaction mixture. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of compound. pensoft.netpensoft.net In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a buffer to control pH. researchgate.net The compound's purity is assessed by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A single, sharp peak indicates high purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. pensoft.net
Table 4: Typical RP-HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile : Water (or Phosphate Buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/Vis Detector (e.g., at 220-280 nm) |
| Column Temperature | 25 - 40 °C |
Molecular Interactions and Biological Target Engagement Studies
Investigation of Molecular Targets and Binding Affinities
The biological activity of a compound is fundamentally linked to its ability to bind to specific molecular targets, such as receptors or enzymes, and modulate their function. The affinity and selectivity of this binding are critical determinants of the compound's therapeutic potential.
Protein-Ligand Interaction Analysis (e.g., with Chemokine Receptors CXCR2, CXCR1, CCR7)
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are crucial for controlling cell migration in physiological and pathological processes, making them significant drug targets. nih.govnih.gov The CXCR1 and CXCR2 receptors, in particular, play key roles in inflammatory diseases by activating and recruiting polymorphonuclear cells. nih.gov
While direct binding studies of 2-(5-Methylfuran-2-yl)propan-1-amine with CXCR1, CXCR2, or CCR7 are not extensively detailed in the available literature, the principles of ligand-receptor interaction provide a framework for understanding potential engagement. The interaction between a chemokine and its receptor is a complex, often two-step process involving the chemokine core binding to the receptor's N-terminus and the chemokine's N-terminus interacting with a transmembrane binding pocket. nih.gov For a small molecule like this compound, binding would likely occur within these pockets. The furan (B31954) ring's ether oxygen can act as a hydrogen bond acceptor, while the aromatic system can participate in π–π stacking, both of which are crucial interactions for receptor binding. orientjchem.org The compound's basic amine group would likely be protonated under physiological conditions, allowing for ionic interactions with acidic residues in the receptor's binding site. vulcanchem.com Noncompetitive antagonists for CXCR1/2 have been identified that bind to intracellular or allosteric sites, suggesting that multiple binding modes are possible for small molecules targeting these receptors. nih.gov
Enzyme Mechanism Studies Involving the Compound and its Analogs
The furan moiety is a versatile scaffold found in many biologically active compounds and can participate in various enzymatic reactions. ijabbr.com One notable reaction is the acid-catalyzed hydrolysis of the 5-methylfuran-2-yl group, which can be converted to a 2,5-dioxopentanyl (2,5-DOP) derivative. researchgate.netnih.gov This conversion from a stable aromatic ring to a reactive dicarbonyl species suggests a potential mechanism for metabolic activation or bio-orthogonal ligation. researchgate.netnih.gov In a biological context, this hydrolysis could be facilitated by the acidic microenvironment of certain tissues or within an enzyme's active site.
Furthermore, furan derivatives have been investigated as enzyme inhibitors. The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biomolecules, potentially binding to and modulating the function of enzymes. ijabbr.com Studies on other furan-containing molecules show they can act as inhibitors for various enzymes, with their activity often dependent on the specific substitutions on the furan ring. researchgate.net The amine group of this compound can also play a crucial role, potentially acting as a nucleophile or forming key hydrogen bonds within an enzyme's active site to influence its catalytic mechanism. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For this compound, key areas for modification include its stereocenter, the furan ring, and the primary amine.
Impact of Stereochemistry on Biological Activity
Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the enantiomers of a drug. This stereoselectivity can lead to one enantiomer being significantly more potent or having a different biological effect than the other. The specific (R)-configuration at the chiral center is noted as being critical for distinct stereochemical interactions with biological targets. vulcanchem.com
Table 1: Hypothetical Impact of Stereochemistry on Biological Activity
| Enantiomer | Configuration | Potential Biological Activity | Rationale |
|---|---|---|---|
| Eutomer | (R) | High affinity for target receptor | The three-dimensional arrangement of the furan ring, propyl chain, and amine group allows for optimal complementary interactions with the chiral binding site of the biological target. vulcanchem.com |
Influence of Furan Ring Substitutions on Target Affinity
The furan ring is a key structural motif that can be readily modified to tune a molecule's biological activity. ijabbr.com Substitutions on the furan ring, particularly at the 5-position currently occupied by a methyl group, can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its affinity for biological targets. orientjchem.org
Table 2: Potential Effects of Furan Ring Substitutions on Target Affinity
| Position of Substitution | R-Group | Potential Effect on Properties | Predicted Impact on Target Affinity |
|---|---|---|---|
| 5 | -CH₃ (original) | Baseline lipophilicity and electronic profile. | Reference affinity. |
| 5 | -CF₃ | Increases lipophilicity; strong electron-withdrawing effect. | May increase affinity through enhanced electronic interactions or hydrophobic packing. |
| 5 | -Cl, -F | Increases electronegativity; moderate electron-withdrawing effect. | Could alter hydrogen bonding capacity and dipole interactions, potentially increasing affinity. |
| 5 | -OCH₃ | Electron-donating group; adds a potential hydrogen bond acceptor. | May increase or decrease affinity depending on the electronic requirements and topology of the binding site. |
Role of Amine Moiety Modifications in Biological Profiles
The primary amine in this compound is a critical functional group that is typically protonated at physiological pH. vulcanchem.com It serves as a key interaction point, forming strong hydrogen bonds or ionic interactions with biological targets. Modification of this amine moiety is a common strategy in medicinal chemistry to alter a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.
Converting the primary amine to a secondary or tertiary amine by N-alkylation would increase its steric bulk and lipophilicity while potentially altering its pKa. Acylation to form an amide or sulfonamide would neutralize the basicity of the nitrogen, converting a hydrogen bond donor into a group that is primarily a hydrogen bond acceptor. Such changes can have profound effects on target binding. For instance, in studies of other receptor ligands, functionalization of an amino group with sulfonamides has been shown to improve receptor affinity. researchgate.net
Table 3: Predicted Outcomes of Amine Moiety Modifications
| Modification Type | Resulting Functional Group | Change in Physicochemical Properties | Potential Impact on Biological Profile |
|---|---|---|---|
| N-methylation | Secondary Amine (-NHCH₃) | Increased lipophilicity; slight increase in steric bulk; pKa may change. | May alter receptor selectivity or binding affinity; could change metabolic pathway. |
| N,N-dimethylation | Tertiary Amine (-N(CH₃)₂) | Further increased lipophilicity; loss of hydrogen bond donor capability. | Likely to decrease binding if hydrogen donation is critical; may block metabolism at the nitrogen. |
| N-acetylation | Amide (-NHCOCH₃) | Neutralizes basicity; adds hydrogen bond acceptor; increases polarity. | May decrease affinity if ionic interaction is key; could serve as a prodrug strategy. researchgate.net |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Receptor Interactions
There is no available research detailing molecular docking simulations performed with 2-(5-Methylfuran-2-yl)propan-1-amine. Such studies are crucial for predicting how a molecule might bind to a biological target, such as a protein or enzyme.
Information regarding the predicted binding modes and specific amino acid interaction sites for this compound within any biological receptor is not available in the current body of scientific literature.
As there are no documented biological activities for this compound that have been rationalized through molecular docking, this information cannot be provided.
Quantum Chemical Calculations (e.g., DFT Studies)
No quantum chemical calculations, such as Density Functional Theory (DFT) studies, for this compound have been published. These types of calculations would typically be used to determine the molecule's electronic structure, reactivity, and spectroscopic properties.
Molecular Dynamics Simulations to Explore Conformational Dynamics
There are no published molecular dynamics simulations for this compound. These simulations would provide insight into the conformational flexibility and dynamic behavior of the molecule over time, which is important for understanding its interactions with other molecules.
Applications in Preclinical Research Tools and Probes
Development of Fluorescent Probes for Cellular and Biochemical Assays
While direct applications of 2-(5-Methylfuran-2-yl)propan-1-amine in commercially available fluorescent probes are not extensively documented, its chemical structure provides a basis for its potential use in this field. The primary amine group is a key functional handle for the covalent attachment of fluorophores. In the design of fluorescent probes, a common strategy involves the reaction of an amine-reactive dye with a target-specific molecule.
The development of fluorescent probes often relies on the principle of protection-deprotection of key functional groups, which can lead to a significant change in the electronic properties of the molecule and thus its fluorescence. nih.gov The primary amine of this compound could serve as a reactive site in such a system. For instance, it could be part of a recognition event that leads to a change in the fluorescence signal. Reaction-based fluorescent probes are powerful tools for monitoring amines with high sensitivity and specificity. researchgate.net
Table 1: Potential Reactions for Fluorescent Probe Development
| Reactive Group on Fluorophore | Functional Group on Probe | Resulting Linkage |
| N-hydroxysuccinimide (NHS) ester | Primary Amine | Amide |
| Isothiocyanate (ITC) | Primary Amine | Thiourea (B124793) |
| Aldehyde/Ketone | Primary Amine | Schiff Base (often reduced to a stable amine) |
Use as Chemical Precursors for Advanced Research Reagents
The utility of this compound as a chemical precursor is a more established application. Its furan (B31954) ring and primary amine group are reactive moieties that can participate in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential biological activity.
The furan ring can undergo various reactions, including electrophilic substitution, Diels-Alder reactions, and ring-opening under acidic conditions. The primary amine is a nucleophile and a base, allowing it to react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. This versatility enables the incorporation of the this compound scaffold into a wide range of larger molecules.
In the context of developing advanced research reagents, this compound can be used to synthesize libraries of compounds for screening purposes. For example, it can be acylated with a diverse set of carboxylic acids to produce a library of amides. These new molecules can then be tested for their ability to interact with specific biological targets, such as enzymes or receptors. The chiral nature of this compound is particularly advantageous, as it allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving specific biological effects.
Radiotracer Development for Molecular Imaging Research (e.g., PET Imaging of Neutrophils)
A significant application of this compound and its derivatives is in the development of radiotracers for positron emission tomography (PET) imaging. PET is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. This is achieved through the use of molecules labeled with positron-emitting radioisotopes, such as fluorine-18 (B77423) (¹⁸F).
Recent research has focused on the development of the first ¹⁸F-labeled radiotracer targeting the C-X-C chemokine receptor 2 (CXCR2) for PET imaging of neutrophils. acs.org CXCR2 is a key receptor involved in the recruitment of neutrophils to sites of inflammation, making it an important target for imaging inflammatory diseases. acs.org
In a study detailing the development of a novel CXCR2-targeting radiotracer, a series of modified fluorinated ligands were designed based on a squaramide template. acs.org While the exact starting materials are detailed in the full study, the structural motifs of some CXCR2 antagonists often incorporate amine and heterocyclic components. The development process involved synthesizing promising candidates and testing their affinity for CXCR2. acs.org One candidate, designated as 16b, was selected for radiolabeling. acs.org An indirect labeling approach was developed to produce the radiotracer [¹⁸F]16b. acs.org
Subsequent studies confirmed the specificity of [¹⁸F]16b for CXCR2-expressing cells and demonstrated its potential for the functional imaging of human neutrophils. acs.org This represents a significant advancement in the field of molecular imaging, as it provides a new tool for studying the role of neutrophils in various diseases.
Table 2: Key Findings in Radiotracer Development
| Feature | Description | Reference |
| Target | C-X-C chemokine receptor 2 (CXCR2) | acs.org |
| Cell Type | Neutrophils | acs.org |
| Imaging Modality | Positron Emission Tomography (PET) | acs.org |
| Radiotracer | [¹⁸F]16b | acs.org |
| Significance | First ¹⁸F-labeled radiotracer for PET imaging of neutrophils via CXCR2 targeting. | acs.org |
Future Research Directions and Unexplored Avenues
Expansion of Chemical Derivatization Libraries for Novel Target Exploration
A primary avenue for future research involves the synthesis and evaluation of a diverse library of chemical derivatives of 2-(5-Methylfuran-2-yl)propan-1-amine. The goal of such a library is to systematically explore the structure-activity relationships (SAR) to identify novel biological targets and modulate pharmacological activity. researchgate.netnih.gov Slight modifications to the core structure can lead to significant changes in biological effects. researchgate.net
Key modifications could include:
Furan (B31954) Ring Substitutions: Introducing various substituents (e.g., halogens, alkyl groups, methoxy (B1213986) groups) at the C3 and C4 positions of the furan ring could alter the electronic properties and metabolic stability of the molecule.
Alkyl Chain Modifications: Altering the length and branching of the propane (B168953) chain could influence lipophilicity and interaction with receptor binding pockets.
Amine Group Derivatization: N-alkylation (e.g., N-methylation, N-ethylation) or acylation of the primary amine could significantly impact its pharmacological profile, potentially shifting its activity between stimulant, entactogen, or other effects. researchgate.net
By creating and screening a library of these new analogs, researchers could identify compounds with enhanced potency, selectivity for specific receptor subtypes, or entirely new pharmacological properties. nih.govmdpi.com This approach is fundamental in medicinal chemistry for transforming a lead compound into a potential therapeutic agent or a valuable research tool. researchgate.net
Advanced Spectroscopic Techniques for Detailed Molecular Characterization
A thorough characterization of this compound and its future derivatives is essential. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide basic structural confirmation, advanced spectroscopic methods can offer deeper insights into the molecule's structure, conformation, and electronic properties. acgpubs.org
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, including characteristic peaks for the furan ring and nitro groups, which can be useful for distinguishing between structurally similar compounds. scientists.uzudayton.edu Isotope labeling, such as deuteration of the aldehyde group in the precursor, can help in assigning specific vibrational bands. mdpi.com
Chiroptical Spectroscopy: Since the compound is chiral, techniques like Circular Dichroism (CD) would be invaluable for characterizing the individual enantiomers and studying their interactions with chiral biological targets like receptors and enzymes. nih.gov
These advanced techniques, when combined, provide a comprehensive "fingerprint" of the molecule, aiding in its identification and the elucidation of its chemical properties. scientists.uz
Integrated Computational and Experimental Approaches for Mechanism Elucidation
Combining computational modeling with experimental work offers a powerful strategy to predict and understand the molecular mechanisms of action. Quantum chemical studies, such as those using Density Functional Theory (DFT), can be employed to investigate the molecule's electronic structure, conformational preferences, and reactivity. mdpi.com
Future research could focus on:
Molecular Docking: Simulating the binding of this compound and its derivatives to various CNS receptors (e.g., serotonin, dopamine, norepinephrine (B1679862) transporters and receptors) to predict their primary biological targets and binding affinities.
Predicting Metabolism: Computational models can predict sites of metabolism, for instance, identifying which parts of the molecule are most susceptible to oxidation by cytochrome P450 enzymes. researchgate.net This is particularly relevant for furan-containing compounds, where ring oxidation can lead to reactive intermediates. researchgate.netnih.gov
Spectra Simulation: Theoretical calculations can be used to predict spectroscopic data (e.g., NMR, IR spectra), which can then be compared with experimental results to confirm structural assignments and understand the molecule's properties. mit.edu
This integrated approach can guide the synthesis of new derivatives with improved properties and help in interpreting experimental findings, accelerating the research process.
Investigation of Stereoisomer-Specific Biological Interactions
The presence of a chiral center at the alpha-carbon of the propan-1-amine chain means that this compound exists as two enantiomers: (R)- and (S)-isomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
Therefore, a critical and unexplored area of research is the stereospecific synthesis and pharmacological evaluation of the individual (R)- and (S)-enantiomers. researchgate.net This would involve:
Chiral Synthesis or Resolution: Developing methods to either synthesize each enantiomer in high purity or to separate the racemic mixture using techniques like chiral chromatography. nih.gov
Pharmacological Profiling: Evaluating the individual enantiomers in a range of in vitro and in vivo assays to determine their respective affinities for biological targets and their functional effects.
Metabolic Studies: Investigating whether the two enantiomers are metabolized differently by the body, as stereoselectivity in drug metabolism is a common phenomenon.
Understanding the stereoisomer-specific interactions is crucial for a complete pharmacological characterization and for identifying the enantiomer responsible for any observed biological activity.
Exploration of Novel Biotransformation Pathways
The metabolism of xenobiotics containing a furan ring is a key determinant of their biological effects. The furan ring can be oxidized by cytochrome P450 enzymes to form reactive electrophilic intermediates, such as epoxides or cis-enediones. researchgate.netnih.gov These reactive metabolites can bind to cellular macromolecules like proteins and DNA, which is a mechanism often linked to toxicity. nih.gov
Future research should focus on elucidating the specific biotransformation pathways of this compound. This would involve:
In Vitro Metabolism Studies: Incubating the compound with liver microsomes or specific cytochrome P450 enzymes (like CYP2E1, which is known to metabolize furan) to identify the resulting metabolites. acs.org
Metabolite Identification: Using high-resolution mass spectrometry (LC-MS/MS) to identify the structure of metabolites formed in vitro and detected in biological samples from in vivo studies. nih.gov
Reactive Metabolite Trapping: Using nucleophilic trapping agents, such as glutathione (B108866) (GSH), to capture and identify reactive intermediates, providing insight into potential bioactivation pathways. nih.gov
Investigating these pathways is essential for understanding the compound's full pharmacological and toxicological profile. The metabolism of the 2-methylfuran (B129897) portion may lead to the formation of acetylacrolein, a reactive metabolite. researchgate.net
Development of Advanced Analytical Methods for Detection and Quantification in Biological Matrices
As with any novel psychoactive substance, the development of sensitive and specific analytical methods for the detection and quantification of this compound in biological matrices is crucial for clinical and forensic toxicology. nih.govspectroscopyonline.com
Future work should aim to develop and validate robust methods using state-of-the-art instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for amphetamine analysis. gcms.cz Derivatization of the amine group with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) is often required to improve chromatographic properties and sensitivity. researchgate.netnih.govoup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique generally offers high sensitivity and specificity without the need for derivatization, making it suitable for high-throughput screening of NPS in samples like blood and urine. nih.govrsc.orgresearchgate.net
The development of these methods would involve optimizing sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters. researchgate.net Validated methods are essential for accurately identifying the compound in forensic casework and for conducting pharmacokinetic studies. nih.gov
Interactive Data Table: Comparison of Potential Analytical Derivatization Agents
This table outlines common derivatizing agents used for the GC-MS analysis of amphetamine-type compounds, which would be applicable for future analytical method development for this compound. researchgate.netnih.govoup.comsigmaaldrich.com
| Derivatizing Agent | Full Name | Target Functional Group | Common Application |
| HFBA | Heptafluorobutyric anhydride | Primary/Secondary Amines | GC-MS analysis of amphetamines |
| PFPA | Pentafluoropropionic anhydride | Primary/Secondary Amines | GC-MS analysis of amphetamines |
| TFAA | Trifluoroacetic anhydride | Primary/Secondary Amines | GC-MS analysis of amphetamines |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Amines, Hydroxyls, Carboxyls | GC-MS analysis of various drugs |
Q & A
Basic: What are the key considerations for synthesizing 2-(5-Methylfuran-2-yl)propan-1-amine with high purity?
Answer:
Synthesis typically involves reacting a 5-methylfuran derivative with a propan-1-amine precursor under controlled conditions. Critical parameters include:
- Temperature control : Optimized to prevent side reactions (e.g., decomposition of the furan ring) .
- Solvent selection : Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates .
- Catalysts : Acid or base catalysts may accelerate amine coupling .
Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the target compound from unreacted starting materials or byproducts . Final purity (>95%) is confirmed by HPLC or GC-MS .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm the amine proton (δ 1.5–2.5 ppm) and furan ring protons (δ 6.0–7.0 ppm) .
- IR spectroscopy : Stretching vibrations for the amine group (3300–3500 cm) and furan C-O-C (1250 cm) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., 167.25 g/mol for related compounds) .
Advanced: How does the steric hindrance from the 5-methylfuran group influence reactivity in downstream modifications?
Answer:
The methyl group on the furan ring creates steric hindrance, limiting electrophilic substitution at the 3-position of the furan. This directs reactions (e.g., alkylation or acylation) to the amine group instead. Computational modeling (DFT) predicts reduced accessibility to the furan’s β-carbon, as seen in similar cyclopropane-furan derivatives . Experimental validation via kinetic studies under varying reagent concentrations is recommended .
Advanced: What methodological approaches ensure stability during long-term storage of this compound?
Answer:
- Storage conditions : Under inert atmosphere (argon) at −20°C to prevent oxidation of the amine group .
- Stability assays : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition products like oxidized furan derivatives .
- Lyophilization : For hygroscopic batches, lyophilization improves shelf life by reducing hydrolytic degradation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Enantiomeric purity : Chiral centers (e.g., in (R)-isomers) significantly affect receptor binding . Use chiral HPLC (e.g., Chiralpak® columns) to verify enantiomeric ratios .
- Impurity profiles : Trace impurities (e.g., unreacted furan precursors) can skew bioassay results. LC-MS/MS quantifies impurities at <0.1% thresholds .
- Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability .
Advanced: What strategies are effective for separating enantiomers of this compound?
Answer:
- Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amine coupling to favor a specific enantiomer .
- Analytical validation : Compare optical rotation values ([α]) and circular dichroism (CD) spectra with reference standards .
Basic: What are the critical physical properties (e.g., solubility, melting point) for handling this compound?
Answer:
- Solubility : Moderately soluble in chloroform and DMSO; poorly soluble in water (<1 mg/mL) .
- Melting point : Expected range 80–85°C (analogous furan-amine derivatives) .
- LogP : Predicted ~1.5 (via computational tools like ACD/Labs), indicating moderate lipophilicity .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to model binding poses with serotonin receptors (5-HT), leveraging structural analogs from PubChem .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonding with the amine group .
Basic: What are common impurities in synthesized batches, and how are they detected?
Answer:
- Unreacted furan precursors : Detected via GC-MS retention times .
- Oxidation byproducts : Monitor for furan ring oxidation products (e.g., lactones) using HPLC-UV at 254 nm .
- Residual solvents : Headspace GC quantifies traces of DMF or THF to meet ICH Q3C limits .
Advanced: How do structural modifications (e.g., halogenation) alter the compound’s structure-activity relationships (SAR)?
Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance receptor binding affinity but reduce metabolic stability (e.g., CYP450 oxidation) .
- Methyl group position : Moving the methyl group to the 4-position of the furan ring decreases steric hindrance, increasing reactivity at the β-carbon .
- Amine alkylation : Branching (e.g., isopropyl) improves blood-brain barrier penetration in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
